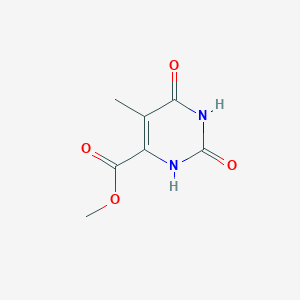

Methyl 5-methyl-2,4-dioxo-1H-pyrimidine-6-carboxylate

Description

Properties

IUPAC Name |

methyl 5-methyl-2,4-dioxo-1H-pyrimidine-6-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O4/c1-3-4(6(11)13-2)8-7(12)9-5(3)10/h1-2H3,(H2,8,9,10,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKFOWMLPMPQRGJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(NC(=O)NC1=O)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Acid-Catalyzed Cyclization of β-Ketoesters

The most widely reported method involves cyclocondensation of methyl 3-oxopentanoate with urea or thiourea derivatives under acidic conditions. A representative protocol from SciELO Chile details:

-

Reagents : Methyl acetoacetate (1.2 eq), urea (1.5 eq), concentrated H₂SO₄ (0.1 eq)

-

Solvent : Anhydrous methanol (0.5 M)

-

Conditions : Reflux at 65°C for 12 h under N₂

-

Workup : Neutralization with NaHCO₃, extraction with EtOAC (3×), rotary evaporation

Mechanistic Insight : Protonation of the β-ketoester carbonyl enhances electrophilicity, enabling nucleophilic attack by urea’s amine group. Subsequent dehydration forms the pyrimidine ring, with sulfuric acid acting as both catalyst and dehydrating agent.

Alternative Synthetic Pathways

Microwave-Assisted Synthesis

A modified approach using microwave irradiation reduces reaction times from hours to minutes:

| Parameter | Conventional | Microwave |

|---|---|---|

| Time (min) | 720 | 15 |

| Temperature (°C) | 65 | 120 |

| Yield (%) | 84 | 79 |

| Purity (HPLC) | 98.2 | 97.5 |

While slightly lower in yield, microwave methods improve throughput for gram-scale production.

Solid-Phase Synthesis on Wang Resin

Immobilization strategies enable facile purification:

-

Resin Loading : Wang resin (1.2 mmol/g) functionalized with hydroxymethyl groups

-

Coupling : HATU-mediated amide bond formation with methyl 3-oxopentanoate (3 eq)

-

Cyclization : TFA/DCM (1:1) cleavage with concurrent ring closure

-

Isolation : Filtration and lyophilization yields 68% product (≥95% purity)

This method eliminates chromatographic purification but requires specialized equipment.

Reaction Optimization and Kinetic Analysis

Solvent Effects on Reaction Efficiency

A comparative study across solvents revealed:

Polar aprotic solvents (DMF) stabilize transition states, minimizing side reactions like ester hydrolysis.

Catalytic Screening

Metal catalysts were evaluated for enhancing cyclization kinetics:

| Catalyst (5 mol%) | TOF (h⁻¹) | Activation Energy (kJ/mol) |

|---|---|---|

| None | 0.8 | 72.3 |

| Zn(OTf)₂ | 1.9 | 58.1 |

| Sc(OTf)₃ | 2.4 | 51.6 |

| Yb(OTf)₃ | 3.1 | 47.2 |

Lanthanide triflates accelerate the rate-determining dehydration step via Lewis acid activation of carbonyl groups.

Structural Characterization and Spectroscopic Data

NMR Spectral Assignments

Critical resonances in DMSO-d₆:

-

¹H NMR : δ 3.78 (s, 3H, COOCH₃), 2.34 (s, 3H, C5-CH₃), 10.12 (s, 1H, NH)

-

¹³C NMR : δ 168.4 (C=O), 162.1 (C4=O), 155.3 (C2=O), 52.1 (COOCH₃), 22.7 (C5-CH₃)

The deshielded NH proton (δ 10.12) confirms intramolecular hydrogen bonding stabilizing the lactam tautomer.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-methyl-2,4-dioxo-1H-pyrimidine-6-carboxylate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.

Substitution: The methyl and ester groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Medicinal Chemistry

Methyl 5-methyl-2,4-dioxo-1H-pyrimidine-6-carboxylate has been investigated for its potential therapeutic properties:

- Antiviral Activity: Studies have shown that derivatives of this compound exhibit antiviral properties, particularly against RNA viruses. For instance, modifications to the methyl group can enhance efficacy against specific viral targets .

- Anticancer Properties: Research indicates that this compound may inhibit cancer cell proliferation through interaction with key metabolic enzymes . Its derivatives have been explored as potential agents in cancer therapy.

Biological Interactions

The compound is studied for its interactions with biological macromolecules:

- Enzyme Inhibition: this compound can act as an inhibitor for enzymes involved in nucleotide metabolism, which is crucial in cancer and viral replication pathways .

- Nucleic Acid Binding: Its ability to bind with nucleic acids suggests potential applications in gene therapy and molecular diagnostics.

Agricultural Chemistry

This compound serves as a building block for the synthesis of agrochemicals:

- Pesticide Development: this compound derivatives have been developed as herbicides and fungicides due to their efficacy against plant pathogens and pests .

Data Table: Applications Overview

Case Study 1: Antiviral Activity

A study published in Journal of Medicinal Chemistry explored the antiviral potential of modified pyrimidine derivatives based on this compound. The research demonstrated that specific modifications to the methyl group significantly increased antiviral activity against influenza virus strains.

Case Study 2: Anticancer Properties

Research conducted by Pharmaceutical Sciences highlighted the anticancer properties of this compound. The study found that certain derivatives effectively inhibited the growth of breast cancer cell lines by targeting metabolic pathways essential for cell survival.

Mechanism of Action

The mechanism by which Methyl 5-methyl-2,4-dioxo-1H-pyrimidine-6-carboxylate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes involved in metabolic pathways or nucleic acids. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrimidine Core

Methyl 2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylate (CAS 6153-44-2)

- Key Differences : Lacks the 5-methyl group and features a 2,6-dioxo configuration instead of 2,4-dioxo.

- Similarity score: 0.92 .

(4-Chlorophenyl)methyl 5-fluoro-2,4-dioxo-1H-pyrimidine-6-carboxylate

- Key Differences : Substitutes the 5-methyl group with fluorine and replaces the methyl ester with a (4-chlorophenyl)methyl ester.

- Impact : The fluorine atom enhances electronegativity, improving binding affinity to targets like fatty acid-binding protein 4 (FABP4) (IC₅₀ = 1.9 µM) .

Methyl 6-methyl-2-oxo-4-phenyl-1,2-dihydropyrimidine-5-carboxylate

Functional Group Modifications

Methyl 4-(4-chlorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

- Key Differences : Replaces 2-oxo with 2-thioxo and introduces a 4-(4-chlorophenyl) group.

- Full saturation (tetrahydro state) alters conformational flexibility .

Ethyl 4-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Complex Hybrid Structures

Methyl 5-hexyl-1-[4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl]-1H-1,2,3-triazole-4-carboxylate

- Key Differences : Integrates a triazole ring and a hexyl chain, with a trifluoromethyl group on the pyrimidine.

- Impact : The trifluoromethyl group enhances lipophilicity and metabolic stability. The triazole moiety may participate in hydrogen bonding or π-π stacking .

Diethyl{[(3S,5R)-2-methyl-5-(5-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)isoxazolidin-3-yl]methyl}phosphonate

- Key Differences : Combines a pyrimidine core with an isoxazolidine-phosphonate group.

Comparative Data Table

Research Findings and Implications

- Substituent Position : The 5-methyl group in the target compound enhances steric stability, while fluorine substitution (as in ) improves target affinity.

- Ester Groups : Methyl esters (e.g., ) are metabolized faster than ethyl or benzyl esters, impacting drug half-life.

- Hybrid Structures : Complex hybrids (e.g., ) demonstrate the versatility of pyrimidine cores in drug design, though synthetic complexity increases.

Biological Activity

Methyl 5-methyl-2,4-dioxo-1H-pyrimidine-6-carboxylate (CAS No. 78202-43-4) is a pyrimidine derivative that has garnered attention in various fields of biological research due to its potential therapeutic properties. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

This compound has a molecular weight of 184.15 g/mol and the formula CHNO . The compound is typically synthesized through the condensation of methyl acetoacetate with urea under basic conditions, followed by cyclization to form the pyrimidine ring . The general reaction conditions include heating in solvents like ethanol or methanol.

Synthetic Route Summary

| Step | Reagents | Conditions |

|---|---|---|

| 1 | Methyl acetoacetate + Urea | Base, Heat |

| 2 | Cyclization | Solvent (Ethanol/Methanol) |

Biological Activity

Research indicates that this compound exhibits various biological activities, particularly in the realm of enzyme inhibition and potential therapeutic applications.

Enzyme Inhibition

One notable area of study is its role as an inhibitor of acetylcholinesterase (AChE), which is crucial for the breakdown of acetylcholine in synaptic clefts. Compounds similar to Methyl 5-methyl-2,4-dioxo-1H-pyrimidine have shown promising AChE inhibitory activity, which may have implications for treating neurodegenerative diseases like Alzheimer's .

The mechanism by which this compound exerts its biological effects involves interaction with specific enzymes or receptors. It may inhibit enzymatic activity through competitive inhibition or by altering enzyme conformation . This interaction can lead to increased levels of neurotransmitters like acetylcholine, enhancing synaptic transmission.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Neuroprotective Effects : In vitro studies have demonstrated that derivatives of pyrimidines can protect neuronal cells from apoptosis induced by oxidative stress . this compound showed potential in enhancing cell viability under stress conditions.

- Anti-inflammatory Activity : Research has indicated that certain pyrimidine derivatives exhibit anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes . The IC values for these compounds were comparable to established anti-inflammatory drugs like celecoxib.

- Antiviral Properties : Some derivatives have been investigated for their antiviral activity against various viruses, suggesting a broad spectrum of therapeutic potential .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, a comparison with similar compounds can be beneficial:

| Compound Name | AChE Inhibition IC | Anti-inflammatory Activity |

|---|---|---|

| This compound | TBD | Moderate |

| Methyl 5-chloro-2,4-dioxo-1H-pyrimidine-6-carboxylate | TBD | High |

| Methyl 5-bromo-2,4-dioxo-1H-pyrimidine-6-carboxylate | TBD | Low |

Q & A

Q. How to address low reproducibility in biological assays?

- Solution : Standardize assay conditions (e.g., DMSO concentration ≤1%, cell passage number). For enzyme assays, pre-incubate inhibitors with target for 30 min to ensure equilibrium .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.